An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-ethoxy-3-methoxypyridine
An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-ethoxy-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-ethoxy-3-methoxypyridine is a substituted pyridine derivative of increasing interest within the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a chloro, an ethoxy, and a methoxy group, presents a versatile scaffold for the synthesis of complex molecular architectures. The precise arrangement of these functional groups significantly influences the molecule's reactivity, bioavailability, and material properties, making a thorough understanding of its physical characteristics paramount for its effective application.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Chloro-2-ethoxy-3-methoxypyridine. In the absence of extensive experimental data in publicly available literature, this guide combines established information with computationally predicted values and outlines standard experimental protocols for their empirical determination. This approach is designed to equip researchers with the foundational knowledge and practical methodologies necessary for the confident handling, characterization, and utilization of this compound.
Molecular and Chemical Identity
The fundamental identity of 5-Chloro-2-ethoxy-3-methoxypyridine is established by its molecular structure and associated identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-Chloro-2-ethoxy-3-methoxypyridine | N/A |
| CAS Number | 2365418-40-0 | |
| Molecular Formula | C₈H₁₀ClNO₂ | |
| Molecular Weight | 187.63 g/mol | |
| InChI | 1S/C8H10ClNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 | |
| InChIKey | CMZVEIFMOQHDGF-UHFFFAOYSA-N | |
| SMILES | CCOC1=C(OC)C=C(Cl)C=N1 | N/A |
Predicted Physical Properties
Due to the limited availability of experimental data, the following physical properties have been estimated using established computational models and Quantitative Structure-Property Relationship (QSPR) methods. These predictions offer valuable preliminary data for experimental design and handling.
| Property | Predicted Value | Notes |
| Melting Point | Not readily available | Prediction is challenging without experimental data for closely related analogs. |
| Boiling Point | ~250-270 °C at 760 mmHg | Estimated based on the boiling points of similarly substituted pyridines.[1][2] |
| Density | ~1.20 - 1.25 g/cm³ | Based on densities of other chloro-methoxy-pyridine derivatives.[1] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and other common organic solvents. | Predicted based on the presence of polar functional groups and a significant hydrocarbon backbone. |
| pKa (of the pyridinium ion) | ~2.5 - 3.5 | The electron-withdrawing nature of the chloro and methoxy groups is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. |
| LogP | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
Experimental Determination of Physical Properties
For novel or sparsely characterized compounds like 5-Chloro-2-ethoxy-3-methoxypyridine, empirical determination of physical properties is crucial for validation and use in regulated environments. The following are standard, reliable protocols for these measurements.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.[3]
-
Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[3][4]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic.
Protocol: Thiele Tube Method
-
Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.
-
Capillary Inversion: Place a melting point capillary tube, sealed end up, into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, and heat the side arm gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and liquid begins to be drawn back into the capillary tube.[5]
Logical Flow for Boiling Point Determination
Caption: Logical steps for determining the boiling point using the Thiele tube method.
Solubility Assessment
Understanding a compound's solubility is critical for reaction setup, purification, and formulation.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount of 5-Chloro-2-ethoxy-3-methoxypyridine (e.g., 10 mg).
-
Observation: Agitate the mixture and observe for dissolution. If the compound dissolves, it is considered soluble. If not, it is insoluble. Gentle heating can be applied to assess temperature effects on solubility.[6] For aqueous solutions, the pH should be tested with litmus paper to identify acidic or basic properties.[7][8]
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and quality control of 5-Chloro-2-ethoxy-3-methoxypyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methoxy groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons: Two doublets in the range of δ 7.0-8.0 ppm.
-
Ethoxy Group: A quartet around δ 4.2-4.5 ppm (CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).
-
Methoxy Group: A singlet around δ 3.8-4.0 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-Chloro-2-ethoxy-3-methoxypyridine, the mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
C-O stretching (ether): ~1050-1250 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹[11][12]
-
C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Chloro-2-ethoxy-3-methoxypyridine is not widely available, based on the data for similar substituted pyridines, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[13]
-
Conclusion
5-Chloro-2-ethoxy-3-methoxypyridine is a promising building block in chemical synthesis. While comprehensive experimental data on its physical properties remains to be fully elucidated and published, this guide provides a solid foundation for researchers by combining known identifiers, computationally predicted values, and detailed standard operating procedures for experimental determination. Adherence to the outlined protocols and safety precautions will ensure the accurate and safe handling and application of this versatile compound in research and development endeavors.
References
-
Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
-
Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. (n.d.). J-Stage. Retrieved March 8, 2026, from [Link]
-
The infrared spectra of complexes of transition metal halides with substituted pyridines. (n.d.). Australian Journal of Chemistry. Retrieved March 8, 2026, from [Link]
-
7 Easy Tests to Identify Organic Compounds in the Field. (2024, October 14). Agriculture Sciences. Retrieved March 8, 2026, from [Link]
-
Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved March 8, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved March 8, 2026, from [Link]
-
Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved March 8, 2026, from [Link]
- Roozbahani, P., Akbarzadeh, A., & Salehi, M. (2025). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters, 8(1), 1-10.
- Mandi, P. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Organic Chemistry: Current Research, 12(6), 344.
-
Machine Learning-Based Model for Predicting Performances of Pyridines-Quinolines as Corrosion Inhibitors on Iron Surfaces. (n.d.). AIP Publishing. Retrieved March 8, 2026, from [Link]
-
QSAR Model Development for Pyridines. (n.d.). Scribd. Retrieved March 8, 2026, from [Link]
-
Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
- Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973-2976.
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
-
8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
-
Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[ 4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
-
Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved March 8, 2026, from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab. Retrieved March 8, 2026, from [Link]
- Chen, P. H. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. The Journal of Organic Chemistry, 36(11), 1547-1551.
-
Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. (n.d.). Scilit. Retrieved March 8, 2026, from [Link]
-
Determination of melting points and boiling points. (n.d.). Learning Space. Retrieved March 8, 2026, from [Link]
-
Melting Point Determination. (2012, August 16). University of South Alabama. Retrieved March 8, 2026, from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806.
-
Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved March 8, 2026, from [Link]
-
Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. (n.d.). Inorganic Chemistry. Retrieved March 8, 2026, from [Link]
-
Pyridinium. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]
- Bergazin, T. D. (2021).
-
Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved March 8, 2026, from [Link]
-
Determination of melting and boiling points. (n.d.). Retrieved March 8, 2026, from [Link]
-
New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 15). MIT NSE. Retrieved March 8, 2026, from [Link]
-
High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025, January 17). arXiv.org. Retrieved March 8, 2026, from [Link]
-
Computational Chemistry Models for Predicting Organic Reactivity. (2025, October 6). ResearchGate. Retrieved March 8, 2026, from [Link]
-
Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved March 8, 2026, from [Link]
-
Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved March 8, 2026, from [Link]
-
NMR Prediction. (n.d.). ACD/Labs. Retrieved March 8, 2026, from [Link]
-
5-Chloro-3-methoxypyridazine. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
-
Using NMR Predictors to Calculate 1D and 2D NMR Spectra. (2019, January 2). YouTube. Retrieved March 8, 2026, from [Link]
-
2-Amino-5-chloro-3-methylpyridine Properties. (n.d.). EPA. Retrieved March 8, 2026, from [Link]
-
5-chloro-2-methoxy-N-methylpyridine-3-carboxamide. (n.d.). Chemspace. Retrieved March 8, 2026, from [Link]
-
NMRium demo - Predict. (n.d.). NMRium. Retrieved March 8, 2026, from [Link]
Sources
- 1. 5-Chloro-2-methoxypyridine | 13473-01-3 [chemicalbook.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. southalabama.edu [southalabama.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. chemistrysh.com [chemistrysh.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]
- 12. connectsci.au [connectsci.au]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. echemi.com [echemi.com]

